molecular formula C7H9BO4 B8415539 4-Methoxyphenyl boric acid

4-Methoxyphenyl boric acid

Cat. No. B8415539
M. Wt: 167.96 g/mol
InChI Key: SXLHAMYMTUEALX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxyphenyl boric acid is a useful research compound. Its molecular formula is C7H9BO4 and its molecular weight is 167.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxyphenyl boric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxyphenyl boric acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Methoxyphenyl boric acid

Molecular Formula

C7H9BO4

Molecular Weight

167.96 g/mol

IUPAC Name

(4-methoxyphenoxy)boronic acid

InChI

InChI=1S/C7H9BO4/c1-11-6-2-4-7(5-3-6)12-8(9)10/h2-5,9-10H,1H3

InChI Key

SXLHAMYMTUEALX-UHFFFAOYSA-N

Canonical SMILES

B(O)(O)OC1=CC=C(C=C1)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

13.09 g of 4-Bromoanisole was dissolved in 50 ml of tetrahydrofuran, and the solution was cooled to -78° C. with a dry ice-acetone freezing mixture, and 48 ml of m-butyllithium (as a 1.6 M hexane solution). The mixture was stirred for 10 minutes. A tetrahydrofuran solution of 32 ml of triisopropyl borate was added dropwise under cooling over the course of 30 minutes. The temperature of the solution was returned to room temperature, and it was stirred for 10 minutes. Ether was added to the reaction solution, and it was washed with a 10% aqueous solution of hydrochloric acid and water in this order. The solvent was evaporated, and the resulting solid was recrystallized from ether-hexane to give 7.18 g (yield 67.5%) of (4-methoxyphenyl)boric acid as colorless needles having a melting point of 157° to 159° C.
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13.09 g
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reactant
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50 mL
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dry ice acetone
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[Compound]
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m-butyllithium
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48 mL
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32 mL
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Synthesis routes and methods II

Procedure details

4-Methoxyphenylboric acid was prepared in the same manner as described in Example 33B from 4-bromoanisole and triisopropyl borate in 69% yield. This was used in the next step without any further purification.
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